molecular formula C10H7Br2NO B12100815 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde

5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B12100815
M. Wt: 316.98 g/mol
InChI Key: DEEMVSOAIUNPSW-UHFFFAOYSA-N
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Description

5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of two bromine atoms at the 5 and 6 positions, a methyl group at the 1 position, and an aldehyde group at the 3 position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-methyl-1H-indole-3-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.

  • Bromination with Bromine

      Reagents: Bromine, 1-methyl-1H-indole-3-carbaldehyde

      Solvent: Dichloromethane

      Conditions: Room temperature, under inert atmosphere

  • Bromination with N-Bromosuccinimide (NBS)

      Reagents: NBS, 1-methyl-1H-indole-3-carbaldehyde

      Solvent: Chloroform

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group at the 3 position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles (amines, thiols, alkoxides)

      Conditions: Solvent (e.g., ethanol, methanol), room temperature or slightly elevated temperature

  • Oxidation Reactions

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, room temperature or slightly elevated temperature

  • Reduction Reactions

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol, ether), room temperature

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Product: 5,6-Dibromo-1-methyl-1H-indole-3-carboxylic acid.

    Reduction Product: 5,6-Dibromo-1-methyl-1H-indole-3-methanol.

Scientific Research Applications

5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dibromo-1H-indole-3-carbaldehyde: Lacks the methyl group at the 1 position.

    5-Bromo-1-methyl-1H-indole-3-carbaldehyde: Contains only one bromine atom at the 5 position.

    1-Methyl-1H-indole-3-carbaldehyde: Lacks bromine atoms at the 5 and 6 positions.

Uniqueness

5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The combination of the bromine atoms, the methyl group, and the aldehyde group provides a versatile scaffold for the development of new compounds with diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

5,6-dibromo-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C10H7Br2NO/c1-13-4-6(5-14)7-2-8(11)9(12)3-10(7)13/h2-5H,1H3

InChI Key

DEEMVSOAIUNPSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)Br)Br)C=O

Origin of Product

United States

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